molecular formula C10H16Cl2N2O2 B12288369 Acetamide, N,N'-trans-1,2-cyclohexanediylbis[2-chloro-

Acetamide, N,N'-trans-1,2-cyclohexanediylbis[2-chloro-

Cat. No.: B12288369
M. Wt: 267.15 g/mol
InChI Key: NXWRKAARNQHEEG-UHFFFAOYSA-N
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Description

Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature for its role as an integrated stress response inhibitor. This compound has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] typically involves the reaction of cyclohexane-1,2-diamine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] involves its role as an integrated stress response inhibitor. It imparts resistance to cells against the downstream effects of eukaryotic initiation factor 2 (eIF2)α phosphorylation. This inhibition prevents the activation of transcription factor 4 (ATF4) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), thereby restoring the cell’s translation capacity .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-trans-1,4-cyclohexanediylbis[2-(4-chlorophenoxy)-]
  • Acetamide, N,N’-1,4-cyclohexanediylbis-
  • Acetamide, N,N’-(1S,2S)-1,2-cyclohexanediylbis[2-chloro-]

Uniqueness

Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] is unique due to its specific inhibition of the integrated stress response, which is not commonly observed in other similar compounds. Its ability to cross the blood-brain barrier and enhance cognitive memory in rodent models further distinguishes it from other related compounds .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKAARNQHEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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